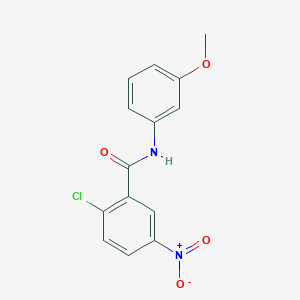![molecular formula C21H22O4 B5701661 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)
5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one, also known as Compound X, is a flavonoid compound that has been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X is not fully understood, but it has been shown to modulate various signaling pathways involved in inflammation, cancer, and neuroprotection. For example, 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X has been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce levels of pro-inflammatory cytokines in models of inflammation. Additionally, it has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress. However, more research is needed to fully understand the biochemical and physiological effects of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X is that it is a natural compound that can be easily synthesized and purified. Additionally, it has been shown to have potential therapeutic applications in various diseases. However, one limitation of studying 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Additionally, more studies are needed to determine the optimal dosage and administration of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X for different diseases. Finally, more research is needed to investigate the potential side effects of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X and its interactions with other drugs. Overall, the study of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X has the potential to lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X involves the reaction of 7-methyl-4-propylcoumarin with 3-methoxybenzyl bromide in the presence of a base. The resulting product is then purified through column chromatography. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and yield of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X.
Applications De Recherche Scientifique
5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X has been studied for its potential therapeutic applications in various diseases. One study found that 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X had anti-inflammatory effects in a model of acute lung injury in rats. Another study demonstrated that 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X had anti-cancer effects in human lung cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-7-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-4-6-16-12-20(22)25-19-10-14(2)9-18(21(16)19)24-13-15-7-5-8-17(11-15)23-3/h5,7-12H,4,6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRDKRQKMLLAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5701605.png)

![3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5701615.png)
![2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5701623.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5701632.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)

![N-[4-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5701681.png)

![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)